4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Overview
Description
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C31H31NO8 and its molecular weight is 545.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Regioselective Benzylation : Robina, López-Barba, and Fuentes (1996) detailed a method for direct regioselective benzylation of p-methoxyphenyl 2-deoxy-2-phthalimido-β-D-glucopyranoside. This process results in various benzyl derivatives, demonstrating the compound's versatility in synthesis applications (Robina, López-Barba, & Fuentes, 1996).
Structural Elements of Hyaluronic Acid : Slaghek, Hyppönen, Ogawa, Kamerling, and Vliegenthart (1994) synthesized structural elements of hyaluronic acid, using a similar compound. This highlights its potential in creating complex biomolecules (Slaghek et al., 1994).
Synthesis of Complex Glycans : A study by Yamazaki, Kitajima, Nukada, Ito, and Ogawa (1990) used a derivative of this compound for the synthesis of complex-type glycans of glycoproteins, indicating its utility in advanced glycoscience (Yamazaki et al., 1990).
Glycosylation Efficiency : Silwanis, El-Sokkary, Nashed, and Paulsen (1991) assessed the efficiency of various 2-amino-2-deoxy-glucosyl donors, including this compound, for synthesizing specific glucopyranosides, essential in understanding glycosylation processes (Silwanis et al., 1991).
Building Blocks for Synthetic Vaccines : Mesa, Tacoronte, García, and Leyva (2007) utilized a derivative of this compound to create a trisaccharide precursor for synthetic carbohydrate-based vaccines, demonstrating its potential in vaccine development (Mesa et al., 2007).
Carbohydrate Chain Synthesis : Kerékgyártó, van der Ven, Kamerling, Lipták, and Vliegenthart (1993) synthesized a key intermediate in the synthesis of xylose-containing carbohydrate chains from N-glycoproteins using a derivative, illustrating its role in complex carbohydrate synthesis (Kerékgyártó et al., 1993).
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO8/c1-3-17-38-28-26(32-29(34)23-11-7-8-12-24(23)30(32)35)31(39-22-15-13-21(36-2)14-16-22)40-25(27(28)33)19-37-18-20-9-5-4-6-10-20/h3-16,25-28,31,33H,1,17-19H2,2H3/t25-,26-,27-,28-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLXVORDHWCEW-WQBXQMBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC=C)N4C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC=C)N4C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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